molecular formula C16H22ClN3O B14731678 3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile CAS No. 6269-60-9

3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile

Cat. No.: B14731678
CAS No.: 6269-60-9
M. Wt: 307.82 g/mol
InChI Key: JWXCGKDKWXQFGJ-UHFFFAOYSA-N
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Description

3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile is a chemical compound that belongs to the class of organic compounds known as piperazines. These compounds are characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 2-chlorophenyl group attached to the piperazine ring adds to its unique chemical properties .

Preparation Methods

The synthesis of 3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile typically involves the reaction of 2-chlorophenylpiperazine with a suitable propoxypropanenitrile derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Chemical Reactions Analysis

3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly the serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels, affecting mood, cognition, and behavior .

Comparison with Similar Compounds

3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile can be compared with other similar compounds, such as:

Properties

CAS No.

6269-60-9

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

IUPAC Name

3-[3-[4-(2-chlorophenyl)piperazin-1-yl]propoxy]propanenitrile

InChI

InChI=1S/C16H22ClN3O/c17-15-5-1-2-6-16(15)20-11-9-19(10-12-20)8-4-14-21-13-3-7-18/h1-2,5-6H,3-4,8-14H2

InChI Key

JWXCGKDKWXQFGJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOCCC#N)C2=CC=CC=C2Cl

Origin of Product

United States

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